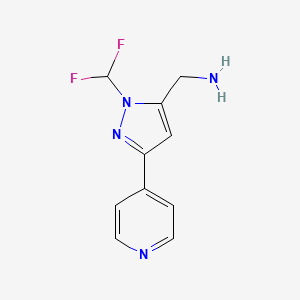

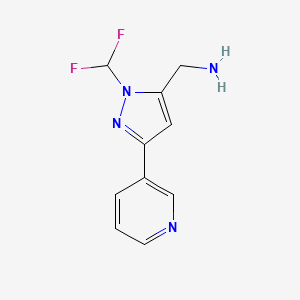

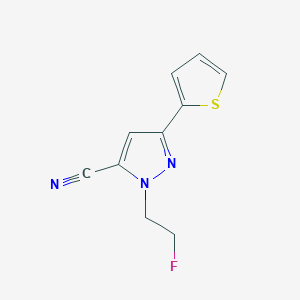

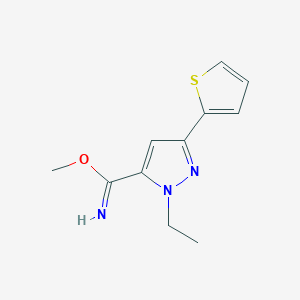

![molecular formula C10H15N5O2 B1481777 5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098091-09-7](/img/structure/B1481777.png)

5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Descripción general

Descripción

The compound “5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .

Synthesis Analysis

The synthesis of pyrrole derivatives is a well-studied area in organic chemistry. There are many methods available for the synthesis of pyrrole derivatives, including the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters .Molecular Structure Analysis

The molecular structure of “5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” would be based on the pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The azidoethyl and ethyl groups are substituents on the pyrrole ring.Chemical Reactions Analysis

Pyrrole and its derivatives are involved in a variety of chemical reactions. They can undergo electrophilic substitution reactions, similar to other aromatic compounds. The azide group can participate in click reactions, a popular method for bioconjugation .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” would depend on its specific structure. Pyrrole itself is a colorless volatile liquid .Aplicaciones Científicas De Investigación

Electron Transport Layers in Solar Cells

A novel n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone, similar in structure to the compound , has been synthesized for use as an electron transport layer (ETL) in inverted polymer solar cells. The DPP moiety, due to its electron-deficient nature and planar structure, endows the material with high conductivity and electron mobility, which are crucial for efficient electron extraction and minimizing exciton recombination at the active layer/cathode interface, thereby enhancing the power conversion efficiency of the devices (Hu et al., 2015).

Synthesis of Isoxazoles

The 1,3-dipolar cycloaddition reactions involving compounds structurally similar to the one mentioned have been utilized for synthesizing pyrrolo[3,2-d]isoxazoles. This type of chemical transformation showcases the versatility of pyrrolo[3,4-c]pyrrole derivatives in constructing complex heterocyclic systems, which could have implications in developing materials with novel properties (Moroz et al., 2018).

Organic Optoelectronic Materials

Symmetrically substituted diketopyrrolopyrrole derivatives have been synthesized under mild conditions, demonstrating potential applications in the synthesis of novel organic optoelectronic materials. The optical properties of these derivatives have been investigated, revealing their potential as acid–base indicators and their increased water solubility, which could be advantageous in biological systems (Zhang et al., 2014).

Organic Thin Film Transistors

Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione derivatives have been used as building blocks for copolymers with a quaterthiophene unit, resulting in polymers that exhibited promising p-channel charge transport performance in organic thin film transistors. Such materials are critical for the advancement of flexible and wearable electronic devices (Guo et al., 2014).

Electrochemical Polymerisation

Research on electrochemical polymerization of DPP derivatives has shown the influence of substitution patterns on the optical and electronic properties of the resulting polymers. This area of study is crucial for developing advanced materials with tailored properties for specific applications, such as electrochromic devices or organic electronics (Zhang et al., 2009).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-azidoethyl)-5-ethyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O2/c1-2-15-9(16)7-5-14(4-3-12-13-11)6-8(7)10(15)17/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYVDSYGCLVUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2CN(CC2C1=O)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.